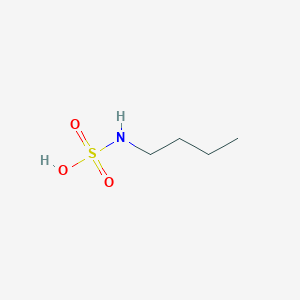

Butylsulfamic acid

Description

Butylsulfamic acid (C₄H₁₁NO₃S) is an organosulfur compound characterized by a sulfamic acid group (–NHSO₃H) attached to a butyl chain. It is commercially available in high purity (98%) and is primarily utilized in organic synthesis, catalysis, and specialty chemical applications . Its structure combines the acidity of sulfamic acid with the hydrophobic properties of the butyl group, enabling unique reactivity in non-polar environments.

Properties

CAS No. |

39085-61-5 |

|---|---|

Molecular Formula |

C4H11NO3S |

Molecular Weight |

153.20 g/mol |

IUPAC Name |

butylsulfamic acid |

InChI |

InChI=1S/C4H11NO3S/c1-2-3-4-5-9(6,7)8/h5H,2-4H2,1H3,(H,6,7,8) |

InChI Key |

FECFIIXKXJBOSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNS(=O)(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key properties of butylsulfamic acid and related sulfonamides/sulfonic acids:

Research Findings and Industrial Relevance

- Catalysis : this compound has been explored as a Brønsted acid catalyst in esterification and alkylation reactions, outperforming traditional acids like sulfuric acid in selectivity .

- Thermal Stability : Its decomposition temperature (~200°C) is higher than sulfanilamide (~160°C), enabling use in high-temperature processes .

- Environmental Impact : Compared to sulfonic acid cation-exchange resins (e.g., Nafion), this compound offers lower toxicity and biodegradability, aligning with green chemistry trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.